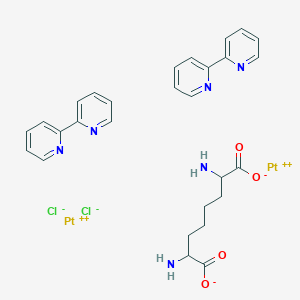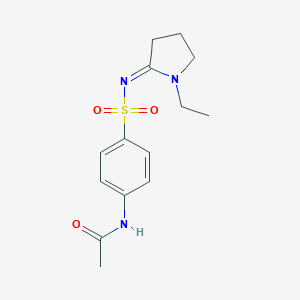![molecular formula C14H12FN3OS B238603 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies. In
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to possess antifungal and antimicrobial properties by disrupting the cell membrane of the microorganisms.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide have been studied in various preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antifungal and antimicrobial properties by disrupting the cell membrane of the microorganisms. Further studies are required to explore its full range of biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has several advantages for lab experiments. It is readily available and can be synthesized using standard organic synthesis techniques. It has shown promising results in various preclinical studies, making it a potential candidate for drug discovery and development. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are required to explore its full potential. It is also important to note that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the research of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide. Further studies are required to explore its full range of biochemical and physiological effects. Clinical trials are needed to evaluate its safety and efficacy in humans. The compound can also be modified to improve its pharmacological properties, such as its bioavailability and selectivity. It can also be evaluated for its potential as a therapeutic agent for other diseases such as autoimmune diseases and viral infections. Overall, the research on 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has the potential to lead to the discovery of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-fluoro-4-nitrobenzoic acid with thionyl chloride to produce 3-fluoro-4-nitrobenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridylamine to form the desired product. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Applications De Recherche Scientifique
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been evaluated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is required to explore its full potential.
Propriétés
Nom du produit |
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Formule moléculaire |
C14H12FN3OS |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12FN3OS/c1-9-4-2-7-12(16-9)17-14(20)18-13(19)10-5-3-6-11(15)8-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Clé InChI |
COQZYVXIDARMTM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)